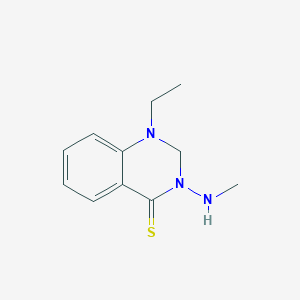
1-Benzyl-3-ethylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethylazetidine-3-carboxylic acid is a synthetic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-ethylazetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of azetidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3-ethylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzylazetidine-3-carboxylic acid
- 1-Benzyl-3-carboxyazetidine
- 1-Benzylazetane-3-carboxylic acid
Uniqueness: 1-Benzyl-3-ethylazetidine-3-carboxylic acid is unique due to its ethyl substitution, which can influence its reactivity and biological activity compared to other azetidine derivatives. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-benzyl-3-ethylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-13(12(15)16)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) |
InChI Key |
DDAGFNREUTZHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


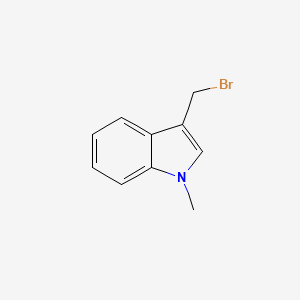
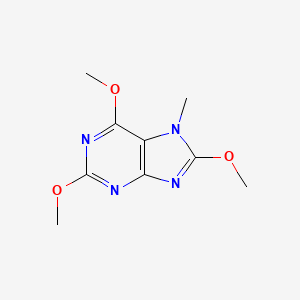

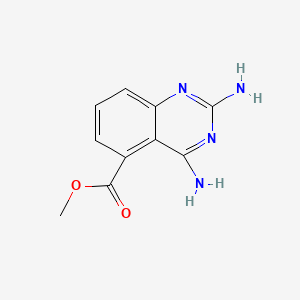


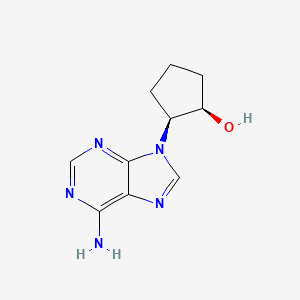



![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)
![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
